![molecular formula C18H16N2OS2 B2819891 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-27-8](/img/structure/B2819891.png)
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” belongs to the class of functionalized quinazolines and their fused derivatives . These compounds are promising as biologically active compounds or their precursors . They exhibit properties such as anticancer, antiviral, antifungal, and antibacterial .
Synthesis Analysis
The synthesis of such compounds is often based on intramolecular electrophilic heterocyclization of alkenyl-substituted heterocycles . This method of synthesis is efficient and controllable, allowing for the fusion of a thiazole or thiazine ring to a pyrimidine scaffold . The compound was synthesized in a high yield (92%) from 2-amino-4-(trifluoromethyl)benzoic acid and 2-methylprop-2-en-1-yl isothiocyanate in the presence of triethylamine .Molecular Structure Analysis
The molecule possesses several nucleophilic centers capable of being attacked by electrophiles, in particular, the exocyclic C=C double bond of the 3-alkenyl substituent and exocyclic oxygen and sulfur atoms . This allows for two directions of intramolecular electrophilic cyclization .Chemical Reactions Analysis
The compound reacted with halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride in a regioselective manner . This resulted in a variety of products, including linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides, 2-methyl-5-oxo-2-[(trihalo-λ4-chalcogenyl)methyl]-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium halides, and 2-{[dichloro(4-methoxyphenyl)-λ4-tellanyl]methyl}-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one .Scientific Research Applications
- Quinazoline derivatives, including thiazoloquinazolinones, have been investigated for their anticancer properties. The compound’s unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further study in cancer therapy .
- Fluorinated compounds play a crucial role in drug design due to their prevalence in existing medications. Investigating the impact of the trifluoromethyl substituent on the regioselectivity of reactions involving this compound is essential .
- Intramolecular electrophilic cyclization is a powerful method for constructing fused heterocyclic systems. Researchers can explore the regioselectivity of cyclization reactions involving 3-alkenyl-2-sulfanylidenequinazolin-4-one derivatives, including this compound .
Anticancer Activity
Fluorine-Containing Heterocycles
Electrophilic Cyclization Studies
Future Directions
The study of electrophilic cyclization of 3-alkenyl-2-sulfanylidenequinazolin-4-one derivatives by the action of halogen-containing electrophiles and the effect of a trifluoromethyl substituent on the regioselectivity of the reaction is an important problem . This suggests that future research could focus on exploring these aspects further.
Mechanism of Action
Target of Action
The primary target of the compound 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is the Epidermal Growth Factor Receptors (EGFRs) . EGFRs are a group of receptor tyrosine kinases that play crucial roles in cellular processes such as cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with EGFRs, leading to the dimerization of these receptors upon ligand binding . This dimerization initiates downstream signaling cascades and activates the intracellular kinase domain . The activation of autophosphorylation through the kinase domain results in processes like metastasis, cell proliferation, and angiogenesis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which has downstream effects on various cellular processes. The activation of EGFRs leads to the autophosphorylation of the kinase domain, triggering a cascade of biochemical reactions that promote cell proliferation, survival, and migration .
Result of Action
The compound exhibits promising anti-cancer activity against ovary and prostate carcinoma cell lines (OVCAR-3 and PC-3) . It induces apoptosis and results in cell cycle arrest at G1 and G2/M transition phases .
properties
IUPAC Name |
3-(benzylsulfanylmethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17-15-8-4-5-9-16(15)19-18-20(17)14(12-23-18)11-22-10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBFUJKBYAYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one |
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